Flobufen - 112344-52-2

Flobufen

Catalog Number: EVT-1178330
CAS Number: 112344-52-2
Molecular Formula: C17H14F2O3
Molecular Weight: 304.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of flobufen involves several intricate steps. One notable method includes the reaction of 2,4-difluorobenzoyl chloride with 2-methylbutyric acid in the presence of a base such as triethylamine. This process typically requires precise temperature control and reaction times to optimize yield and purity.

A detailed synthesis procedure can be outlined as follows:

  1. Starting Materials: 2,4-Difluorobenzoyl chloride, 2-methylbutyric acid, and triethylamine.
  2. Reaction Conditions: The mixture is stirred at room temperature for a specified duration before being cooled to facilitate crystallization.
  3. Purification: The resultant product is purified through crystallization techniques involving solvents like dichloromethane and hexane.

The yield for this synthesis can vary but has been reported to be around 35% to 75% depending on the specific conditions employed during the reaction .

Molecular Structure Analysis

Flobufen's molecular structure can be represented by the formula C12H12F2O3C_{12}H_{12}F_{2}O_{3}. The compound features a biphenyl group substituted with two fluorine atoms and a ketone functional group.

Structural Characteristics:

  • Planarity: The structure is essentially planar, which influences its biological activity.
  • Functional Groups: Key functional groups include the ketone (carbonyl) and carboxylic acid moieties, which are crucial for its anti-inflammatory properties.

Spectroscopic analyses such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy have been employed to confirm the structure and purity of flobufen, providing insights into its electronic environment and bonding characteristics .

Chemical Reactions Analysis

Flobufen undergoes various chemical reactions that are important for its pharmacokinetics and therapeutic efficacy. Notably:

  • Hydrolysis: In aqueous environments, flobufen can hydrolyze to yield less active metabolites.
  • Glucuronidation: This phase II metabolic reaction involves conjugation with glucuronic acid, enhancing solubility and excretion .

These reactions are influenced by factors such as pH, temperature, and the presence of enzymes in biological systems.

Mechanism of Action

Flobufen exerts its anti-inflammatory effects primarily through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play a pivotal role in the conversion of arachidonic acid to prostaglandins—compounds that mediate inflammation and pain.

Key Mechanistic Insights:

  • Inhibition of Prostaglandin Synthesis: By blocking COX enzymes, flobufen reduces the levels of pro-inflammatory prostaglandins.
  • Selective Activity: Research indicates that flobufen may exhibit preferential inhibition towards COX-2 over COX-1, potentially leading to fewer gastrointestinal side effects compared to traditional NSAIDs .
Physical and Chemical Properties Analysis

Flobufen possesses distinct physical and chemical properties that contribute to its functionality:

  • Molecular Weight: Approximately 250.3 g/mol.
  • Melting Point: Reported values range from 108°C to 132°C depending on purity .
  • Solubility: Flobufen is soluble in organic solvents like ethanol but has limited solubility in water.

These properties are critical when considering formulation strategies for drug delivery systems.

Applications

Flobufen's primary applications lie within the pharmaceutical domain as an anti-inflammatory agent. Its use extends to:

  • Rheumatology: Treatment of rheumatoid arthritis and other inflammatory joint diseases.
  • Pain Management: Effective in alleviating pain associated with various inflammatory conditions.

Additionally, ongoing research explores its potential in other therapeutic areas due to its unique molecular structure and mechanism of action .

Introduction to Flobufen

Historical Development and Discovery of Flobufen

Flobufen (chemical name: 4-(2',4'-difluorobiphenyl-4-yl)-4-oxo-2-methylbutanoic acid; CAS: 112344-52-2) emerged in the late 20th century as a novel nonsteroidal anti-inflammatory drug (NSAID) with a distinct dual mechanism of action. Its development originated from research into biphenyl-based compounds aimed at overcoming gastrointestinal limitations of traditional NSAIDs while enhancing immunomodulatory activity. Initial pharmacological characterization in the 1980s–1990s identified its ability to inhibit both cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes, a rare property among early antiarthritic agents [3] [6]. The drug was designated experimental codes such as VUFB 16066 during preclinical development [3].

A pivotal 1999 interspecies metabolic study established flobufen’s reductive biotransformation pathway as a core activation mechanism, observed across rats, mice, rabbits, guinea pigs, and mini-pigs. This research confirmed that liver microsomes convert flobufen to 4-(2',4'-difluorobiphenyl-4-yl)-4-hydroxy-2-methylbutanoic acid (reduced flobufen) under anaerobic conditions via NADPH-dependent reductases, including cytochrome P-450 enzymes [1]. Subsequent work in 2001 elucidated the stereochemical complexity of this process, revealing significant species-specific stereoselectivity in phase I metabolism [4].

Table 1: Key Milestones in Flobufen Development

Time PeriodDevelopment PhaseSignificant Findings
1980s–1990sDiscovery & Early ProfilingIdentification of dual COX/5-LOX inhibition; biphenyl scaffold optimization
1999Metabolic CharacterizationInterspecies metabolic consistency; reductase-dependent activation [1]
2001Stereochemical AnalysisDemonstration of bidirectional chiral inversion in hepatocytes [4]

Structural Classification and Chemical Identity

Flobufen belongs to the biphenyl alkyl carboxylic acid class of NSAIDs, characterized by a 2',4'-difluorobiphenyl core linked to a 4-oxo-2-methylbutanoic acid chain. Its molecular formula is C₁₇H₁₄F₂O₃, with a molecular weight of 304.29 g/mol [3] [6]. The crystalline solid exhibits limited water solubility but dissolves in organic solvents such as dimethyl sulfoxide, particularly under alkaline conditions [6].

The compound features two chiral centers post-reduction: carbon atoms at positions 2 and 4 of the butanoic acid chain. This generates four possible diastereoisomers of its primary metabolite, dihydroflobufen, with (2R;4S)- and (2S;4S)-dihydroflobufen identified as the predominant forms in microsomal and hepatocyte studies [4]. The intact parent drug exists as a racemate due to rapid inversion at C-2, evidenced by enantiomeric ratios (S-/R-) shifting from 1.09 in cytosolic fractions to 18.23 in isolated hepatocytes [4].

Table 2: Structural and Physicochemical Properties

PropertySpecification
IUPAC Name4-(2',4'-Difluoro-[1,1'-biphenyl]-4-yl)-2-methyl-4-oxobutanoic acid
Molecular Weight304.29 g/mol
Empirical FormulaC₁₇H₁₄F₂O₃
ChiralityRacemic mixture; metabolized to chiral diastereoisomers
pKa~4.49 (predicted, carboxylic acid) [6]
Thermal StabilityStable at room temperature; decomposes >456°C [6]

Therapeutic Indications and Pharmacological Class

Flobufen is classified as a dual-pathway nonsteroidal anti-inflammatory and immunomodulatory agent. Its primary therapeutic indications target chronic inflammatory joint disorders, specifically rheumatoid arthritis and related immunopathological conditions [3]. The drug achieves efficacy through two synergistic mechanisms:

  • Dual Eicosanoid Inhibition: Flobufen suppresses arachidonic acid metabolism by competitively inhibiting both cyclooxygenase (COX-1/COX-2) and 5-lipoxygenase (5-LOX) enzymes. This dual action reduces prostaglandin and leukotriene synthesis simultaneously, unlike conventional NSAIDs that solely target COX pathways. Consequently, flobufen mitigates edema, pain signaling, and neutrophil chemotaxis more comprehensively [3].

  • Cellular Immune Modulation: Beyond eicosanoid blockade, flobufen inhibits alloantigen-driven T-cell proliferation and enhances phagocytic activity in peritoneal macrophages. This immunoregulatory effect was demonstrated in vitro by suppressed lymphocyte responses to foreign antigens and increased clearance of opsonized particles [3].

Metabolites significantly contribute to its therapeutic profile. Reduced flobufen (dihydroflobufen) retains anti-inflammatory activity, while arylacetic acid—generated via side-chain cleavage—represents the terminal urinary metabolite detected after oral administration [1] [4]. Notably, phase I metabolites lack significant COX/LOX activity but may contribute to overall immunomodulation [4]. Research confirms flobufen’s inhibitory effects extend to key inflammatory mediators like tumor necrosis factor-alpha and interleukin-1β, further supporting its disease-modifying potential in arthritis models [3].

Properties

CAS Number

112344-52-2

Product Name

Flobufen

IUPAC Name

4-[4-(2,4-difluorophenyl)phenyl]-2-methyl-4-oxobutanoic acid

Molecular Formula

C17H14F2O3

Molecular Weight

304.29 g/mol

InChI

InChI=1S/C17H14F2O3/c1-10(17(21)22)8-16(20)12-4-2-11(3-5-12)14-7-6-13(18)9-15(14)19/h2-7,9-10H,8H2,1H3,(H,21,22)

InChI Key

FIKVYIRIUOFLLR-UHFFFAOYSA-N

SMILES

CC(CC(=O)C1=CC=C(C=C1)C2=C(C=C(C=C2)F)F)C(=O)O

Synonyms

4-(2,4-difluorbiphenylyl)-4-oxo-2-methylbutanoic acid
flobufen
VUFB 16066
VUFB-16066

Canonical SMILES

CC(CC(=O)C1=CC=C(C=C1)C2=C(C=C(C=C2)F)F)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.